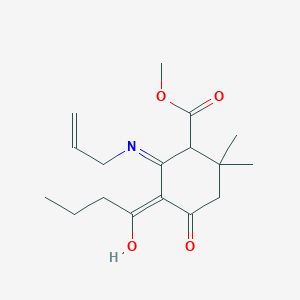![molecular formula C22H31N3OS B6098063 2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6098063.png)
2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, also known as PTE, is a chemical compound that has been extensively studied for its potential use in scientific research. PTE is a synthetic compound that was first synthesized in the 1980s and has since been used in a variety of research studies.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) and glutamate, two neurotransmitters that play a role in anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to increase serotonin levels in the brain and decrease cortisol levels in the blood. This compound has also been shown to increase heart rate and blood pressure in animal models, suggesting that it may have a stimulatory effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating the role of serotonin and other neurotransmitters in various physiological processes. However, one limitation of using this compound in lab experiments is that it is a synthetic compound that may not accurately mimic the effects of natural neurotransmitters in the body.
Direcciones Futuras
There are several potential directions for future research on 2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol. One area of interest is the potential use of this compound in the treatment of anxiety and depression. Further studies are needed to investigate the efficacy and safety of this compound in humans. Another area of interest is the potential use of this compound in the treatment of cardiovascular diseases. Further studies are needed to investigate the effects of this compound on blood pressure and heart rate in humans. Finally, future research could investigate the potential use of this compound in other areas, such as gastrointestinal disorders or chronic pain.
Métodos De Síntesis
The synthesis of 2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 1-(2-thienylmethyl)-4-piperidone with 4-(4-chlorophenyl)piperazine and 1-phenylpiperidine. The resulting compound is then reduced to form this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been used in a variety of scientific research studies, including studies on the central nervous system, cardiovascular system, and gastrointestinal system. This compound has been shown to have anxiolytic and antidepressant effects in animal models and has been studied for its potential use in the treatment of anxiety and depression. This compound has also been studied for its potential use in the treatment of hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
2-[4-(1-phenylpiperidin-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3OS/c26-15-10-21-17-24(13-14-25(21)18-22-7-4-16-27-22)20-8-11-23(12-9-20)19-5-2-1-3-6-19/h1-7,16,20-21,26H,8-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARXACMFEMROEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(C(C2)CCO)CC3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6097996.png)
![1-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B6098005.png)

![4-bromo-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6098025.png)
![ethyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6098026.png)
![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6098031.png)
![5-allyl-6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6098039.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6098046.png)

![2-hydroxy-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-phenylacetohydrazide](/img/structure/B6098070.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6098079.png)
![N-[1-({2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6098081.png)

![1-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6098096.png)